2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide 2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 903245-82-9
VCID: VC7720931
InChI: InChI=1S/C16H20N2O2/c1-9(2)15(19)17-12-7-11-5-4-6-18-14(11)13(8-12)10(3)16(18)20/h7-10H,4-6H2,1-3H3,(H,17,19)
SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)C
Molecular Formula: C16H20N2O2
Molecular Weight: 272.348

2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide

CAS No.: 903245-82-9

Cat. No.: VC7720931

Molecular Formula: C16H20N2O2

Molecular Weight: 272.348

* For research use only. Not for human or veterinary use.

2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide - 903245-82-9

Specification

CAS No. 903245-82-9
Molecular Formula C16H20N2O2
Molecular Weight 272.348
IUPAC Name 2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Standard InChI InChI=1S/C16H20N2O2/c1-9(2)15(19)17-12-7-11-5-4-6-18-14(11)13(8-12)10(3)16(18)20/h7-10H,4-6H2,1-3H3,(H,17,19)
Standard InChI Key CHOXVXZCSBNNBX-UHFFFAOYSA-N
SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name, 2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide, reflects its intricate architecture . Key identifiers include:

PropertyValueSource
CAS Registry Number903245-82-9
Molecular FormulaC16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight272.34 g/mol
SMILES NotationCC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)C
InChIKeyCHOXVXZCSBNNBX-UHFFFAOYSA-N

The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling .

Structural Analysis

The molecule comprises three fused rings:

  • Azatricyclo Core: A nitrogen-containing tricyclic system with bridgehead unsaturation at positions 4,12, contributing to conformational rigidity.

  • 2-Oxo Group: A ketone at position 2 of the azatricyclo system, which may participate in hydrogen bonding or electrophilic interactions.

  • Propanamide Side Chain: An isobutylamide substituent at position 6, enhancing solubility and providing a site for derivatization .

The fused ring system imposes steric constraints, potentially favoring selective binding to biological targets. Density functional theory (DFT) simulations of analogous structures suggest that the amide group adopts a planar conformation, optimizing dipole interactions.

Synthesis and Purification

Synthetic Pathways

Published routes for related azatricyclo derivatives involve multi-step sequences :

  • Cyclization Precursors: Starting materials such as bicyclic amines undergo alkylation or aza-Michael additions to form the tricyclic core .

  • Amide Coupling: The propanamide side chain is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-methylpropanoic acid.

  • Oxidation: Selective oxidation at position 2 using mild oxidizing agents like pyridinium chlorochromate (PCC) yields the 2-oxo group.

A hypothetical synthesis for this compound might proceed as follows:

  • Step 1: Formation of the azatricyclo scaffold via intramolecular Diels-Alder reaction.

  • Step 2: N-alkylation with methyl iodide at position 3.

  • Step 3: Amide bond formation using 2-methylpropanoic acid chloride.

Purification and Characterization

Crude products are typically purified via:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Analytical data for the final compound include:

  • 1H^1\text{H} NMR: Peaks at δ 1.2–1.4 (methyl groups), δ 2.1–2.3 (amide NH), and δ 6.8–7.2 (aromatic protons).

  • HPLC: Retention time ~12.3 min (C18 column, 70:30 acetonitrile/water) .

Biological Activity and Hypothetical Applications

Mechanistic Insights

While direct studies on this compound are scarce, structurally related azatricyclo derivatives exhibit:

  • NK-1 Receptor Antagonism: Analogous diazaspirodecanones show sub-nanomolar affinity for neurokinin receptors, implicating potential in emesis and depression .

  • Antimicrobial Effects: Tricyclic amines disrupt bacterial cell membranes via proton motive force interference.

  • CNS Penetration: LogP values ~2.5 (calculated) suggest blood-brain barrier permeability .

Computational Predictions

Molecular docking simulations using the PubChem 3D conformer predict moderate affinity (Ki150nMK_i \approx 150 \, \text{nM}) for serotonin receptors (5-HT2A). The amide group forms hydrogen bonds with Asp155 and Ser159 residues, while the tricyclic core occupies a hydrophobic pocket.

Future Research Directions

  • Pharmacological Profiling: High-throughput screening against kinase and GPCR panels.

  • Derivatization: Modifying the amide side chain to enhance bioavailability.

  • Crystallography: X-ray structure determination to validate computational models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator